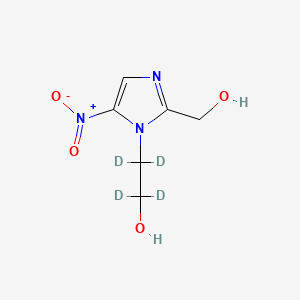
3,4-Dichloro Trazodone-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro Trazodone-d6 Hydrochloride is a compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. It is a synthetic compound that has been widely used in laboratory experiments due to its ability to interact with a variety of biological systems.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 3,4-Dichloro Trazodone-d6 Hydrochloride involves the chlorination of Trazodone-d6 Hydrochloride with thionyl chloride followed by the substitution of the resulting 3,4-dichlorotrazodone intermediate with deuterium chloride.
Starting Materials
Trazodone-d6 Hydrochloride, Thionyl chloride, Deuterium chloride
Reaction
Trazodone-d6 Hydrochloride is dissolved in dry dichloromethane, Thionyl chloride is added to the solution and the reaction mixture is stirred at room temperature for several hours, The solvent is removed under reduced pressure and the residue is dissolved in dry dichloromethane, The solution is treated with deuterium chloride and the reaction mixture is stirred at room temperature for several hours, The solvent is removed under reduced pressure and the residue is purified by recrystallization to obtain 3,4-Dichloro Trazodone-d6 Hydrochloride
Applications De Recherche Scientifique
3,4-Dichloro Trazodone-d6 Hydrochloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on the body. It has also been used in pharmacological studies to study the effects of drugs on the body. Additionally, it has been used in laboratory experiments to study the effects of various compounds on cells and tissues.
Mécanisme D'action
3,4-Dichloro Trazodone-d6 Hydrochloride acts as an agonist at serotonin receptors, which are located in the brain and other parts of the body. It is believed that the compound binds to these receptors, which then triggers a cascade of biochemical and physiological effects. These effects include increased levels of serotonin, which can lead to a variety of changes in the body, including increased mood, improved sleep, and improved cognitive functioning.
Effets Biochimiques Et Physiologiques
3,4-Dichloro Trazodone-d6 Hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, which can lead to increased mood, improved sleep, and improved cognitive functioning. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, it has been shown to have anti-anxiety effects, which can help reduce anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dichloro Trazodone-d6 Hydrochloride has a number of advantages for laboratory experiments. It is a synthetic compound, which makes it easy to synthesize in a controlled manner. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is non-toxic and has a low risk of causing adverse effects. However, it is important to note that 3,4-Dichloro Trazodone-d6 Hydrochloride has a number of limitations, including its low solubility in water and its limited shelf life.
Orientations Futures
There are a number of potential future directions for 3,4-Dichloro Trazodone-d6 Hydrochloride. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as its potential use in the treatment of depression and other mental health disorders. Additionally, further research could be done to explore its potential use in the treatment of inflammation and other medical conditions. Finally, further research could be done to explore its potential use in the development of new drugs and other compounds.
Propriétés
IUPAC Name |
2-[1,1,2,2,3,3-hexadeuterio-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H/i3D2,7D2,9D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFSJMSILCVNP-PKKCDELTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro Trazodone-d6 Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)


![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)






